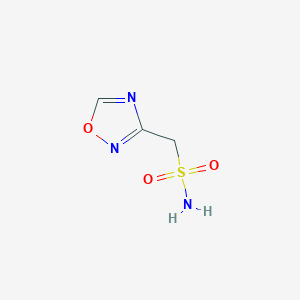

(1,2,4-Oxadiazol-3-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain nitrogen and oxygen atoms in their structures . They have been incorporated into various approved drugs and drug candidates . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of carboxylic acids with amidoximes . The resulting compounds have shown promising results in terms of their biological activity .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing three heteroatoms, two of which are nitrogen and one is oxygen .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis

1,2,4-Oxadiazoles are generally stable compounds. Their physical and chemical properties, such as solubility and melting point, can vary depending on their specific substituents .Aplicaciones Científicas De Investigación

Synthesis and Molecular Interactions

1,2,4-Oxadiazol-3-methanesulfonamide and its derivatives have been extensively studied for their synthesis and molecular interactions. For instance, novel 1,2,4-oxadiazolo sulfonamides were synthesized and their structures confirmed through IR, NMR, and mass spectra. Molecular docking studies with COX-2 enzyme have also been performed to understand their interactions (Bhargavi, Shashikala, Sumakanth, & Krishna, 2018).

Chemistry and Photochemical Reactivity

The chemical and photochemical reactivity of 1,2,4-oxadiazoles has led to applications in heterocyclic synthesis. These compounds are known in medicinal chemistry for their use as bioisosters of esters and amides. Additionally, fluorinated 1,2,4-oxadiazoles have applications in materials science for the modification of polymers and macromolecules (Pace, Buscemi, Piccionello, & Pibiri, 2015).

Synthesis from Cyanomethanesulfonyl Chloride

1,2,4-Oxadiazol-3-methanesulfonamides have been synthesized from cyanomethanesulfonyl chloride. This method provided access to a variety of derivatives including 1,2,4- and 1,2,5-oxadiazol-3-sulfonamides, demonstrating the versatility of this compound in chemical synthesis (Winterwerber, Geiger, & Otto, 2006).

Biological Activities

1,2,4-Oxadiazoles, including the 1,2,4-oxadiazol-3-methanesulfonamide variant, are notable for their range of biological activities. This includes studies on their analgesic and anti-inflammatory activities, making them of interest in medicinal chemistry (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).

Applications in Antibacterial Studies

Some derivatives of 1,2,4-oxadiazoles have been synthesized and evaluated for their antibacterial properties. This includes studies against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Material Science and Polymer Modification

1,2,4-Oxadiazoles have been used in material science, specifically in the synthesis of new polyoxadiazoles for applications such as polymer modification. This includes the development of thermostable polymers with potential applications in various industrial fields (Hamciuc, Brumǎ, Köpnick, Kaminorz, & Schulz, 2001).

Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been known to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .

Mode of Action

Oxadiazole derivatives have been reported to inhibit the activity of various enzymes, leading to the disruption of cellular processes . For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression .

Biochemical Pathways

Oxadiazole derivatives have been reported to affect various pathways related to the enzymes they target . For example, inhibition of thymidylate synthase can affect the folate pathway, which is crucial for DNA synthesis .

Pharmacokinetics

One study on a related oxadiazole derivative reported rapid clearance in mice, suggesting potential challenges with bioavailability .

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity, potentially due to their ability to disrupt cellular processes by inhibiting various enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1,2,4-Oxadiazol-3-yl)methanesulfonamide. For instance, the synthesis of oxadiazole derivatives has been reported to be environmentally friendly due to the reduction in the use of volatile organic solvents . Additionally, these compounds have been reported to improve the oxygen balance and release harmless nitrogen gas during decomposition .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects . They have shown moderate activity against certain types of bacteria and fungi .

Cellular Effects

Some 1,2,4-oxadiazole derivatives have shown antiviral activity against Zika virus infections . They also exhibited anticancer activity against different cancer cell lines .

Molecular Mechanism

Some 1,2,4-oxadiazole derivatives have shown inhibitory effects against enzymes such as EGFR .

Temporal Effects in Laboratory Settings

Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities .

Dosage Effects in Animal Models

Some 1,2,4-oxadiazole derivatives have shown potent antibacterial activity in in vitro studies .

Metabolic Pathways

Some 1,2,4-oxadiazole derivatives have been found to undergo multi-step processes involving both oxidation and conjugation reactions .

Transport and Distribution

Some 1,2,4-oxadiazole derivatives have been found to have good anti-inflammatory activity .

Subcellular Localization

Some 1,2,4-oxadiazole derivatives have been found to have good anti-inflammatory activity .

Propiedades

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2,(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRGIBRUODQKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2765564.png)

![4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2765566.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)

![6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B2765568.png)

![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide](/img/structure/B2765579.png)

![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(propan-2-yl)ethanediamide](/img/structure/B2765581.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)

![1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2765583.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2765587.png)